molecular formula C9H20N2 B7808666 N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine

Cat. No.: B7808666
M. Wt: 156.27 g/mol
InChI Key: ZPOJIJJLWXPQCN-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a methyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the alkylation of pyrrolidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the halogenated compound used.

Scientific Research Applications

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A related compound with a pyrrolidine ring and a methyl group, used as a solvent in various industrial applications.

    N-Methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine: Another similar compound with a pyridine ring, used in chemical synthesis.

Uniqueness

N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJIJJLWXPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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